6-(4-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-(4-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains both iodine and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-iodoaniline with thiourea and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired pyrimidinone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(4-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include 6-(4-aminophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and 6-(4-thiocyanatophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Scientific Research Applications
6-(4-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 6-(4-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with cellular targets such as DNA and proteins. The iodine atom can form halogen bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, the thioxo group can interact with thiol groups in proteins, affecting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 6-(4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
6-(4-iodophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to form halogen bonds, making it particularly effective in biological and materials science applications.
Properties
Molecular Formula |
C10H7IN2OS |
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Molecular Weight |
330.15 g/mol |
IUPAC Name |
6-(4-iodophenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H7IN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |
InChI Key |
BCKARHMFWWHFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)I |
Origin of Product |
United States |
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